(4S,5S)-oxane-2,3,4,5-tetrol common name and synonyms
(4S,5S)-oxane-2,3,4,5-tetrol common name and synonyms
An In-Depth Technical Guide to (4S,5S)-Oxane-2,3,4,5-tetrol: Structural Biology, Bioproduction, and Therapeutic Applications
Executive Summary
In the fields of carbohydrate chemistry and drug development, precise nomenclature is paramount. (4S,5S)-oxane-2,3,4,5-tetrol is the strict IUPAC systematic name for the pyranose form of L-Arabinose [1]. The nomenclature specifically defines the chiral centers at the C4 and C5 positions of the oxane (tetrahydropyran) ring, which correspond to the C3 and C4 positions of the open-chain aldopentose. Because the molecule undergoes rapid anomeric mutarotation in solution, the C2 and C3 stereocenters of the oxane ring are often left unassigned in database indexing, defaulting to the highly conserved (4S,5S) L-erythro-pentopyranose core[1][2].
This whitepaper synthesizes the structural biology, pharmacological mechanisms, and advanced biomanufacturing protocols of L-arabinose, providing a comprehensive framework for researchers and process scientists.
Chemical Identity and Structural Biology
L-Arabinose is a naturally occurring pentose sugar, uniquely abundant in the L-enantiomeric form (unlike most biological sugars which favor the D-form)[3]. It serves as a critical building block in plant cell wall biopolymers, specifically within hemicellulose, pectin, and arabinogalactan-protein complexes[3].
Stereochemical Mapping
The mapping of the open-chain L-arabinose to the (4S,5S)-oxane ring is dictated by Cahn-Ingold-Prelog (CIP) priority rules. In the open chain, L-arabinose possesses a (2R, 3S, 4S) configuration. During intramolecular hemiacetal formation, the C5 hydroxyl attacks the C1 aldehyde, forming a 6-membered oxane ring. The oxygen atom is designated as position 1. Consequently, the C3 and C4 (S)-stereocenters of the open chain transition to the C4 and C5 positions of the oxane ring, yielding the (4S,5S)-oxane-2,3,4,5-tetrol designation[1].
Quantitative Data Summary
To facilitate formulation and analytical tracking, the physicochemical properties of (4S,5S)-oxane-2,3,4,5-tetrol are summarized below:
| Property | Value / Description |
| IUPAC Name | (4S,5S)-oxane-2,3,4,5-tetrol[1] |
| Common Synonyms | L-(+)-Arabinose, L-Arabinopyranose, Pectin sugar[1][2] |
| Molecular Formula | C5H10O5[2] |
| Molecular Weight | 150.13 g/mol [1] |
| Melting Point | 155.0°C to 160.0°C[1] |
| Specific Optical Rotation | +103.0° (10% in water)[1] |
| Solubility | Highly soluble in water; clear, colorless solution[1] |
Therapeutic Applications & Pharmacological Mechanisms
Uncompetitive Inhibition of Intestinal Sucrase
One of the most significant pharmacological properties of L-arabinose is its ability to modulate glycemic responses. It functions as an uncompetitive inhibitor of intestinal sucrase[3].
Causality & Clinical Insight: Unlike competitive inhibitors that compete for the active site, uncompetitive inhibitors bind only to the enzyme-substrate (ES) complex. This means L-arabinose's inhibitory efficacy scales proportionally with the concentration of dietary sucrose. During fasting (low sucrose), it does not interfere with basal enzymatic activity, preventing hypoglycemia. Postprandially, as the sucrase-sucrose complex forms, L-arabinose binds to it, creating a dead-end complex that prevents cleavage into glucose and fructose[3]. This mechanism causes up to a 60% reduction in sucrose digestion, blunting blood glucose and insulin spikes, making it a potent therapeutic agent for metabolic syndrome and Type II diabetes[3][4].
Uncompetitive inhibition of intestinal sucrase by L-arabinose.
Precursor in Antiviral Drug Synthesis
Beyond metabolic regulation, L-arabinose is a critical chiral pool starting material for the synthesis of nucleoside analog reverse transcriptase inhibitors. It is the primary precursor for anti-hepatitis B drugs such as Clevudine (L-FMAU) and Telbivudine , which specifically inhibit hepatotropic DNA viruses without inducing mitochondrial toxicity[5].
Microbial Metabolism: The araBAD Operon
In biotechnology, the Escherichia coliaraBAD operon is a foundational model for tightly regulated recombinant protein expression. The operon encodes three enzymes required for L-arabinose catabolism: AraB (ribulokinase), AraA (isomerase), and AraD (epimerase), which convert L-arabinose into D-xylulose-5-phosphate for the pentose phosphate pathway[6][7].
The regulatory elegance of the araBAD operon lies in the dual-function AraC protein . In the absence of L-arabinose, AraC acts as a repressor by binding to the araO2 and araI1 sites, forming a DNA loop that blocks RNA polymerase[7][8]. When L-arabinose is present, it binds to AraC, triggering a conformational shift that breaks the DNA loop. Concurrently, under glucose starvation, the cAMP-CAP complex binds to the promoter, synergistically activating high-level transcription[6][7].
Regulatory mechanism of the araBAD operon by L-arabinose and AraC.
Biotechnological Production & Extraction Protocols
Historically, L-arabinose was extracted from expensive Arabic gum. Modern industrial processes utilize lignocellulosic agricultural waste—such as sugar beet pulp and corn fiber—via chemo-enzymatic hydrolysis[9][10].
Comparative Analysis of Hydrolysis Methods
| Parameter | Acid Hydrolysis (H₂SO₄) | Enzymatic Hydrolysis (Xylanase) |
| Specificity | Low (Cleaves all glycosidic bonds)[10] | High (Targets arabinoxylan side chains)[10] |
| Byproducts | Generates toxic furfural inhibitors | Clean profile; produces beneficial oligosaccharides[10] |
| Downstream Processing | Requires extensive ion-exchange chromatography | Streamlined; highly compatible with biological purification[9] |
Validated Protocol: Chemo-Enzymatic Extraction & Biopurification
Separating L-arabinose from D-xylose using standard chromatography is notoriously inefficient due to their structural similarities. This protocol utilizes a self-validating biological purification step to achieve >98% purity[9].
Step 1: Alkaline Pretreatment
-
Suspend sugar beet pulp in a 0.5 M NaOH solution at 80°C for 2 hours to solubilize the hemicellulose fraction (arabinoxylan).
-
Neutralize the slurry using dilute HCl and filter to recover the arabinoxylan-rich supernatant.
Step 2: Enzymatic Hydrolysis
-
Adjust the supernatant pH to 5.0 and temperature to 50°C.
-
Inoculate with a synergistic enzyme cocktail containing endo-1,4-β-xylanase (e.g., from Thermomyces lanuginosus) and α-L-arabinofuranosidase[10].
-
Incubate for 48 hours. Validation Checkpoint: Analyze the hydrolysate via HPLC (Refractive Index detector). The target monosaccharide profile should yield an optimal L-arabinose to D-xylose ratio[10].
Step 3: Selective Yeast Biopurification
-
Inoculate the filtered hydrolysate with the yeast strain Williopsis saturnus[9].
-
Maintain aerobic fermentation at 30°C for 72 hours. Causality:W. saturnus possesses the metabolic pathways to rapidly consume D-xylose and glucose for biomass generation but lacks the specific transporters/enzymes to metabolize L-arabinose, leaving it intact in the broth[9].
Step 4: Crystallization
-
Centrifuge the broth to remove yeast biomass. Pass the supernatant through a mixed-bed ion-exchange resin to deionize.
-
Concentrate the solution under vacuum at 60°C until the L-arabinose concentration reaches the Metastable Zone Width (MSZW) threshold[3].
-
Seed with pure L-arabinose crystals and slowly cool to 20°C to induce crystallization. Wash crystals with cold ethanol and dry under vacuum[9].
Biotechnological extraction and purification workflow for L-arabinose.
References
-
Fisher Scientific. "Thermo Scientific Chemicals L(+)-Arabinose, 99%, for biochemistry." Available at:[Link][1]
-
Exposome-Explorer. "L-Arabinose (Compound) - IARC." Available at:[Link][2]
-
ResearchGate. "Novel Functional Sugar L-Arabinose: Its Functionality, Uses and Production Methods." Available at:[Link][3]
-
Google Patents. "CN103156865A - Application of L-arabinose in preparing medicines or health-care products." Available at:[4]
-
SMPDB. "Ara operon Inactivation (Positive regulation of araBAD)." Available at:[Link][7]
-
Hu, B., et al. "Production and Utilization of L-Arabinose in China." World Journal of Engineering and Technology. Available at:[Link][5]
-
Taylor & Francis. "Functional Food Ingredient: Arabinose from Preparation, Application and Potent Metabolic Characteristics." Available at:[Link][9]
-
Xiong, H., et al. "L-Arabinose and oligosaccharides production from sugar beet pulp by xylanase and acid hydrolysis." Academic Journals. Available at:[Link][10]
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